molecular formula C12H18 B165221 1,3-Diisopropylbenzene CAS No. 99-62-7

1,3-Diisopropylbenzene

Cat. No.: B165221
CAS No.: 99-62-7
M. Wt: 162.27 g/mol
InChI Key: UNEATYXSUBPPKP-UHFFFAOYSA-N
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Description

1,3-Diisopropylbenzene is an aromatic hydrocarbon with the chemical formula C₆H₄(CHMe₂)₂. It is one of three isomeric diisopropylbenzenes, the others being 1,2-diisopropylbenzene and 1,4-diisopropylbenzene. This compound is a colorless liquid that is immiscible in water and has a boiling point of approximately 203°C . It is primarily used as an industrial precursor to resorcinol via the Hock rearrangement .

Mechanism of Action

Target of Action

1,3-Diisopropylbenzene is an aromatic hydrocarbon . It doesn’t have a specific biological target as it’s primarily used as a chemical intermediate and solvent . Its role in chemical reactions often involves dissolving or dispersing other substances .

Mode of Action

The compound interacts with its targets primarily through physical processes rather than biochemical interactions. As a solvent, it can dissolve or disperse other substances, facilitating chemical reactions . It can also undergo various chemical reactions, including side chain modification by oxidation, dehydrogenation, and bromination .

Biochemical Pathways

This compound doesn’t directly participate in any known biochemical pathways. It’s a precursor to resorcinol via the hock rearrangement , which is a significant process in industrial chemistry. Resorcinol is used in various applications, including the production of resins, dyes, pharmaceuticals, and cosmetic products .

Pharmacokinetics

Due to its hydrophobic nature, it’s expected to have low solubility in water , which could impact its bioavailability if it were to enter a biological system.

Result of Action

The primary result of this compound’s action is the facilitation of chemical reactions, either as a solvent or as a reactant . In terms of biological effects, it’s important to note that safety data sheets indicate that it may cause irritation if inhaled, ingested, or comes into contact with skin or eyes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its efficacy as a solvent can be affected by temperature and pressure. Its stability might also be influenced by exposure to light, heat, and certain chemicals. It’s worth noting that it’s combustible and should be kept away from heat sources .

Biochemical Analysis

Biochemical Properties

1,3-Diisopropylbenzene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in its metabolism . These enzymes hydroxylate the isopropyl chains of this compound, leading to the formation of hydroxylated metabolites . Additionally, in phase II metabolism, glucuronide or glutathione conjugation may occur at the isopropyl chains . These interactions are crucial for the compound’s biotransformation and subsequent excretion from the body.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways . This oxidative stress can result in changes in gene expression, particularly those genes involved in antioxidant defense mechanisms. Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. The compound binds to cytochrome P450 enzymes, leading to its hydroxylation . This binding interaction is crucial for the compound’s metabolism and subsequent detoxification. Additionally, this compound can inhibit or activate certain enzymes, leading to changes in cellular processes. For example, the compound can inhibit enzymes involved in oxidative phosphorylation, leading to reduced ATP production and altered cellular energy metabolism . These molecular interactions are essential for understanding the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo oxidative degradation, leading to the formation of reactive oxygen species (ROS) and other degradation products . These degradation products can have additional effects on cellular function, including increased oxidative stress and cellular damage. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and changes in gene expression . Threshold effects have been observed, where the compound’s effects become more pronounced at certain dosage levels. Additionally, high doses of this compound can lead to adverse effects, such as liver toxicity and impaired metabolic function . These dosage-dependent effects are crucial for understanding the compound’s safety and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes, which hydroxylate the isopropyl chains . This hydroxylation is followed by phase II metabolism, where glucuronide or glutathione conjugation occurs . These metabolic pathways are essential for the compound’s detoxification and excretion from the body. Additionally, this compound can affect metabolic flux and metabolite levels by altering the activity of metabolic enzymes . These changes in metabolic pathways are important for understanding the compound’s biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . Additionally, this compound can accumulate in certain tissues, leading to localized effects on cellular function . The compound’s distribution within the body is also influenced by its physicochemical properties, such as solubility and lipophilicity . Understanding the transport and distribution of this compound is crucial for predicting its effects on different tissues and organs.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism . Additionally, the compound’s subcellular localization can influence its interactions with other biomolecules and its overall biochemical effects . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

1,3-Diisopropylbenzene is typically synthesized through the alkylation of benzene or isopropylbenzene with propylene. The reaction is catalyzed by various Lewis acids, such as aluminum trichloride . The general reaction can be represented as follows: [ \text{C}_6\text{H}_6 + \text{CH}_3\text{CH}=\text{CH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}(\text{CH}_3)_2 ] [ \text{C}_6\text{H}_5\text{CH}(\text{CH}_3)_2 + \text{CH}_3\text{CH}=\text{CH}_2 \rightarrow \text{C}_6\text{H}_4(\text{CH}(\text{CH}_3)_2)_2 ]

Additionally, this compound can be prepared by the thermal isomerization of 1,4-diisopropylbenzene over a solid acid catalyst .

Chemical Reactions Analysis

1,3-Diisopropylbenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine for bromination, nitric acid for nitration, sulfuric acid for sulfonation, and acetic anhydride for acetylation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Diisopropylbenzene has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

1,3-di(propan-2-yl)benzene
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InChI

InChI=1S/C12H18/c1-9(2)11-6-5-7-12(8-11)10(3)4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEATYXSUBPPKP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(C)C
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Molecular Formula

C12H18
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DSSTOX Substance ID

DTXSID8026640
Record name 1,3-Diisopropylbenzene
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Molecular Weight

162.27 g/mol
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Physical Description

Liquid, Colorless liquid; [HSDB]
Record name Benzene, 1,3-bis(1-methylethyl)-
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Boiling Point

203.2 °C @ 760 MM HG
Record name 1,3-DIISOPROPYLBENZENE
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Solubility

INSOL IN WATER, Sol in all proportions of alcohol, ether, acetone, benzene., 0.0425 mg/mL at 25 °C
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Density

0.8559 @ 20 °C/4 °C
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Vapor Pressure

0.39 [mmHg], 1 mm Hg at 34.7 °C
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Color/Form

COLORLESS LIQ

CAS No.

99-62-7
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Melting Point

-61 °C, -63.7 °C
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Synthesis routes and methods I

Procedure details

By well-known processes, diisopropylbenzene (DIPB) is oxidized to produce, among other products, the dihydroperoxides (DHP) and hydroxyhydroperoxides (HHP) of diisopropylbenzene, for the preparation of resorcinol. Almost all acid-catalyzed decompositions of m-DHP to resorcinol require the use of pure m-DHP. For example, U.S. Pat. No. 3,928,469 disclosed that a crude hydroperoxide mixture which is obtained from the oxidation product of m-diisopropylbenzene, and which has a composition consisting of 72% m-DHP, 20% m-HHP, and 8% others, is cleaved in a usual manner, using a mineral acid catalyst, to give only a low cleavage yield of about 70 to 73% resorcinol based on moles m-DHP used. Yet, there is no practical way to make pure DHP by the hydroperoxidation of m-DIPB and there is no economical way to separate HHP and other products from the hydroperoxidation product to obtain pure DHP.
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dihydroperoxides
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hydroxyhydroperoxides
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Synthesis routes and methods II

Procedure details

In accordance with one preferred embodiment of the present invention, there is provided a process for the preparation of resorcin comprising contacting impure meta-diisopropylbenzene dihydroperoxide obtained by liquid phase air oxidation of meta-diisopropylbenzene and/or meta-diisopropylbenzene monohydroperoxide, with a synthetic silica-alumina catalyst having a silica content of 60 to 95% by weight and a specific surface area of at least 100 m2 /g, under refluxing conditions in a mixed solvent of a ketone and an aromatic hydrocarbon containing 0.3 to 1.0% by weight of water based on the total starting mixture.
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Synthesis routes and methods III

Procedure details

The raw material liquid for oxidation usually contains 20 to 60% by weight of m-diisopropylbenzene monohydroperoxide and 10 to 40% by weight of m-diisopropylbenzene. As usual reaction conditions, a temperature of 70 to 110° C., a pressure of 0 to 1 MPaG, a residence time of about 0.01 to 50 hours and the like are illustrated. As an apparatus used in the oxidation step, for example, a flowing type or batch type reaction vessel or reaction column can be listed. The oxidation reaction mixture obtained in the oxidation step usually contains 3 to 30% by weight of m-diisopropylbenzene dihydroperoxide and 20 to 60% by weight of m-diisopropylbenzene monohydroperoxide and 35% by weight or less of m-diisopropylbenzene.
[Compound]
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raw material
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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